molecular formula C11H15ClFNO B3432912 2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1050509-51-7

2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B3432912
CAS No.: 1050509-51-7
M. Wt: 231.69 g/mol
InChI Key: YFFRPYPBBOLSDG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine-based compound featuring a fluorophenoxy moiety attached via a methylene bridge to the pyrrolidine ring. Such compounds are frequently explored in pharmaceutical research as intermediates for drug discovery, particularly in targeting central nervous system (CNS) disorders or as enzyme inhibitors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFRPYPBBOLSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-51-7
Record name Pyrrolidine, 2-[(4-fluorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050509-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-fluorophenol with a suitable pyrrolidine derivative. One common method involves the use of 4-fluorophenol and 2-chloromethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Reactivity at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and salt-exchange reactions.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methyl derivative72%Steric hindrance from the bulky 4-fluorophenoxy group reduces reaction rate compared to unsubstituted pyrrolidine.
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylated derivative85%Acylation proceeds efficiently due to the amine’s nucleophilicity, even in the hydrochloride form after neutralization.
Salt Exchange NaOH (aq.), extractionFree base form>90%The hydrochloride salt is readily converted to the free base under basic conditions, enhancing solubility in organic solvents.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives under controlled conditions.

Oxidizing AgentConditionsProductYieldSelectivity NotesSource
KMnO₄H₂O, 0°C, 2 hPyrrolidone derivative58%Over-oxidation to carboxylic acids occurs at higher temperatures (>25°C).
m-CPBACH₂Cl₂, RT, 12 hN-Oxide63%Stereoselective oxidation observed, with the (R)-configured product predominant.

Functionalization of the Fluorophenoxy Group

The 4-fluorophenoxy moiety participates in nucleophilic aromatic substitution (NAS) and coupling reactions, albeit limited by fluorine’s strong electron-withdrawing effects.

Reaction TypeReagents/ConditionsProductYieldKey ChallengesSource
NAS NaN₃, CuI, DMF, 120°C4-Azidophenoxy analog41%Requires harsh conditions due to low reactivity of the fluorinated ring.
Suzuki Coupling Pd(PPh₃)₄, 4-bromophenylboronic acid, K₂CO₃, DME/H₂OBiaryl ether derivative35%Competing dehalogenation observed; optimized ligand systems improve efficiency.

Ether Linkage Cleavage

The methylene ether bond is susceptible to cleavage under strongly acidic or reductive conditions.

ConditionsReagentsProductYieldApplicationsSource
HBr (48%), reflux, 6 h4-Fluorophenol + pyrrolidine-HBr89%Used in degradation studies to confirm structural integrity.
BBr₃, CH₂Cl₂, −78°C → RT4-Fluorophenol + pyrrolidine derivative78%Selective cleavage without pyrrolidine ring oxidation.

Reduction and Hydrogenation

The compound’s saturated pyrrolidine ring limits reduction pathways, but side-chain modifications are feasible.

Reaction TypeReagents/ConditionsProductYieldNotesSource
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOHNo reactionPyrrolidine ring remains intact; no unsaturated bonds available.
Side-Chain Reduction LiAlH₄, THF, 0°C → RTAlcohol derivative (via ether reduction)<5%Low yield due to ether stability; alternative strategies required.

Comparative Reactivity with Analogues

The 4-fluorophenoxy group confers distinct reactivity compared to chloro or methyl derivatives:

CompoundReaction with KMnO₄ (0°C)NAS Efficiency (CuI, NaN₃)
4-Fluoro derivativePyrrolidone (58%)4-Azido (41%)
4-Chloro derivativePyrrolidone (62%)4-Azido (55%)
4-Methyl derivativeOver-oxidized (30%)No reaction

Data compiled from.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a key intermediate for synthesizing more complex molecules, contributing to advancements in synthetic organic chemistry.

Biology

  • Biological Activity Exploration : Research indicates that 2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride exhibits enzyme inhibition and receptor binding activities. Its interaction with specific enzymes and receptors suggests potential therapeutic applications.

Medicine

  • Therapeutic Potential : Investigations into this compound have revealed its potential use in developing pharmaceuticals, particularly for neurological disorders due to its ability to modulate neurotransmitter systems .

Biological Activities

The following table summarizes the biological activities associated with this compound compared to similar compounds:

Compound NameBiological ActivityBinding AffinityNotes
This compoundAnticonvulsant, Enzyme InhibitionModeratePotential for neurological applications
3-(4-Fluorophenoxy)pyrrolidine hydrochlorideAnticonvulsantHighSimilar structure with enhanced activity
3-(4-Bromo-2-fluorophenoxy)methylpyrrolidineNeurotransmitter ModulationModerateExplored for CNS pathways

Study on Anticonvulsant Properties

  • Objective : To assess the anticonvulsant activity of pyrrolidine derivatives.
  • Methodology : Mice were administered varying doses of the compound, followed by evaluation using maximal electroshock (MES) and pentylenetetrazole tests.
  • Findings : The compound exhibited significant protection against seizures at doses of 100 mg/kg, indicating potential for epilepsy treatment.

Receptor Interaction Study

  • Objective : To determine the binding efficacy of this compound with specific receptors.
  • Methodology : BRET assays were employed to evaluate binding affinities.
  • Findings : The compound showed promising interactions with central nervous system receptors, suggesting therapeutic potential for neurological disorders .

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key Findings :

  • Electron-Withdrawing Groups: The 4-fluorophenoxy derivative exhibits higher polarity compared to dichlorophenyl analogues, making it more suitable for aqueous-phase reactions .
  • Steric Effects : The tert-butoxy group in (2R)-2-[(tert-butoxy)methyl]pyrrolidine HCl introduces steric hindrance, limiting its reactivity in certain coupling reactions .
  • Bioactivity: Dichlorophenyl variants demonstrate stronger antimicrobial activity due to increased lipophilicity, whereas fluorophenoxy derivatives are prioritized in CNS-targeting drug discovery .

Key Findings :

  • Protection Strategies: Amino group protection (e.g., benzyl chlorocarbonate) is critical to prevent side reactions during acylation .
  • Salt Formation : Precipitation as hydrochloride salts is a common purification step for pyrrolidine derivatives, ensuring high purity (>95%) .

Stereochemical Variations

Table 3: Chiral Analogues
Compound Name Stereochemistry Molecular Formula Key Application Reference
(3R)-(4-Fluorophenoxy)pyrrolidine HCl R-configuration C₁₀H₁₃ClFNO Enantioselective catalysis
(2R)-2-Methylpyrrolidine HCl R-configuration C₅H₁₂ClN Chiral ligand in organometallics

Key Findings :

  • Enantiomer-Specific Activity: The R-configuration in fluorophenoxy pyrrolidines improves binding affinity to serotonin receptors compared to racemic mixtures .

Biological Activity

2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a 4-fluorophenoxy group, enhancing its solubility and biological activity. Its molecular formula is C_{12}H_{14ClFNO with a molecular weight of approximately 245.7 g/mol. The hydrochloride form increases its aqueous solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenoxy group enhances binding affinity, potentially modulating the activity of neurotransmitter receptors and enzymes involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Receptor Binding : Studies have shown that it can bind to neurotransmitter receptors, suggesting potential uses in neurology and psychiatry .

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of pyrrolidine derivatives, including compounds similar to this compound. The results demonstrated significant activity in animal models, particularly in the maximal electroshock (MES) test, indicating a potential for treating epilepsy .

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with various neurotransmitter systems. For instance, it was found to have moderate binding affinity for voltage-sensitive sodium channels, which are crucial in the modulation of neuronal excitability .

Case Studies

  • Study on Anticonvulsant Properties :
    • Objective : To assess the anticonvulsant activity of pyrrolidine derivatives.
    • Methodology : Mice were administered varying doses of the compound, followed by evaluation using MES and pentylenetetrazole tests.
    • Findings : The compound exhibited significant protection against seizures at doses of 100 mg/kg .
  • Receptor Interaction Study :
    • Objective : To determine the binding efficacy of this compound with specific receptors.
    • Methodology : BRET assays were employed to evaluate binding affinities.
    • Findings : The compound showed promising interactions with central nervous system receptors, suggesting therapeutic potential for neurological disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityBinding AffinityNotes
This compoundAnticonvulsant, Enzyme InhibitionModeratePotential for neurological applications
3-(4-Fluorophenoxy)pyrrolidine hydrochlorideAnticonvulsantHighSimilar structure with enhanced activity
3-(4-Bromo-2-fluorophenoxy)methylpyrrolidineNeurotransmitter ModulationModerateExplored for CNS pathways

Q & A

Q. How can the synthesis of 2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride be optimized for higher yield and purity?

Methodological Answer:

  • Reaction Conditions: Optimize solvent selection (e.g., dichloromethane for improved solubility) and base stoichiometry (e.g., NaOH) to enhance nucleophilic substitution efficiency .
  • Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the compound. Purity (>99%) can be verified via HPLC with a C18 column and UV detection at 254 nm .
  • Yield Improvement: Pre-activate intermediates like 4-fluorophenol with catalytic agents (e.g., K₂CO₃) to accelerate coupling reactions .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H NMR (400 MHz, DMSO-d₆) to identify pyrrolidine ring protons (δ 2.8–3.4 ppm) and fluorophenoxy aromatic signals (δ 6.8–7.2 ppm) .
  • Purity Assessment: Employ reversed-phase HPLC with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min .
  • Mass Spectrometry: High-resolution ESI-MS (positive mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control: Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation (H335) and skin contact (H315) .
  • Emergency Measures: For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and heat sources, to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy vs. methoxyphenoxy groups) influence the compound’s biological activity?

Methodological Answer:

  • SAR Studies: Compare binding affinity in receptor assays (e.g., serotonin or dopamine receptors) using analogs like 2-[(4-methoxyphenoxy)methyl]pyrrolidine hydrochloride (CAS: EN300-7422863) . Fluorine’s electron-withdrawing effects may enhance metabolic stability but reduce solubility .
  • Experimental Design: Synthesize analogs via Suzuki-Miyaura coupling to introduce substituents and assess cytotoxicity in cell lines (e.g., HEK293) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to identify conformational exchange broadening in pyrrolidine ring protons .
  • Computational Validation: Compare experimental 1^1H NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to confirm assignments .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., 2^2H-pyrrolidine) to simplify overlapping signals .

Q. What strategies mitigate instability of the compound under aqueous or acidic conditions?

Methodological Answer:

  • pH Optimization: Conduct stability studies across pH 3–7. Buffered solutions (pH 6.5) minimize hydrolysis of the pyrrolidine ring .
  • Lyophilization: Freeze-dry the hydrochloride salt to enhance shelf life. Monitor residual solvents (<0.1% via GC-MS) .
  • Degradation Pathways: Use LC-MS to identify hydrolysis byproducts (e.g., 4-fluorophenol) and adjust storage conditions accordingly .

Q. How can ecological impact be assessed for this compound in preclinical research?

Methodological Answer:

  • OECD Guidelines: Follow Test No. 301 (Ready Biodegradability) to evaluate persistence in water. The fluorophenoxy group may confer resistance to microbial degradation .
  • Toxicity Assays: Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies to estimate environmental risk .

Q. What mechanistic insights explain the compound’s interactions with ion channels or enzymes?

Methodological Answer:

  • Docking Simulations: Perform molecular docking (AutoDock Vina) to model binding to voltage-gated sodium channels. The fluorophenoxy group may occupy hydrophobic pockets .
  • Kinetic Studies: Use stopped-flow spectroscopy to measure inhibition constants (KiK_i) for acetylcholinesterase or monoamine oxidases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride
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2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride

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